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molecular formula C12H18BrNO2 B8293707 4-(5-Bromo-4,6-dimethylpyridin-2-yloxy)-2-methylbutan-2-ol

4-(5-Bromo-4,6-dimethylpyridin-2-yloxy)-2-methylbutan-2-ol

Cat. No. B8293707
M. Wt: 288.18 g/mol
InChI Key: JSDVQAYCULJMBM-UHFFFAOYSA-N
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Patent
US08476287B2

Procedure details

According to a method described in [WO 2009/054423 pamphlet, (Production Example 37)], from 5-bromo-4,6-dimethyl-2-hydroxypyridine (1.50 g) and 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate (2.11 g), the subject compound (1.50 g) was obtained as a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([OH:9])=[N:6][C:7]=1[CH3:8].CC1C=CC(S(O[CH2:22][CH2:23][C:24]([OH:27])([CH3:26])[CH3:25])(=O)=O)=CC=1>>[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([O:9][CH2:22][CH2:23][C:24]([CH3:26])([OH:27])[CH3:25])=[N:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1C)O)C
Step Two
Name
Quantity
2.11 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=NC1C)OCCC(C)(O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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